![molecular formula C14H15N3O2 B1465311 6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide CAS No. 676492-10-7](/img/structure/B1465311.png)

6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide

Descripción general

Descripción

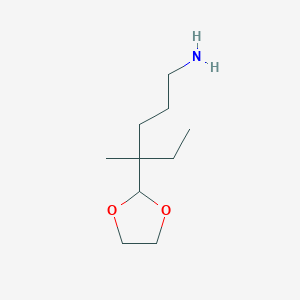

“6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide” is a chemical compound with the molecular formula C14H15N3O2 . It is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules .

Synthesis Analysis

The synthesis of such compounds often involves reactions leading to the construction of heterocycles . Cyanoacetohydrazides, for example, have been used as precursors in reactions leading to the construction of heterocycles . The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .

Chemical Reactions Analysis

The chemical reactivity of compounds like “6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide” can be quite complex due to the presence of multiple functional groups . The carbon atom of the carbonyl group and the carbon atom of the nitrile function are potential sites for nucleophilic attack .

Aplicaciones Científicas De Investigación

Nicotinamide and Neurocognitive Function Nicotinamide, a form of vitamin B3 and a precursor of nicotinamide adenine dinucleotide (NAD+), plays a critical role in cellular energy production and neuroprotection. Research highlights nicotinamide's potential neuroprotective effects across cellular, animal, and human studies, suggesting benefits in preserving and enhancing neurocognitive function. These effects are particularly relevant in conditions such as age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and ischemic and traumatic brain injury. The availability and non-toxic nature of nicotinamide position it as a promising candidate for further investigation in human interventional studies (Rennie et al., 2015).

Safety and Therapeutic Index of High-Dose Nicotinamide High-dose nicotinamide has been explored for various therapeutic applications over the past decades, including diabetes prevention. Despite its classification as a food additive rather than a drug, concerns about its safety at megadoses have led to thorough literature reviews. While nicotinamide is generally well-tolerated, very high doses can lead to reversible hepatotoxicity in both animals and humans. The therapeutic index of nicotinamide is wide, but its unsupervised use at doses exceeding 3 gm/day in adults is discouraged due to potential toxic effects (Knip et al., 2000).

Nicotinamide's Role in SIRT1 Activation and Cellular Health Nicotinamide has been identified as both an inhibitor and a stimulator of SIRT1, a key enzyme in cellular physiology. Despite its initial use as a SIRT1 inhibitor in studies, emerging evidence suggests that nicotinamide can stimulate SIRT1 activity, leading to improved cellular and organ functions. This paradoxical role underscores the complexity of nicotinamide's effects on cellular health and highlights the need for further research to fully understand its potential therapeutic benefits (Hwang & Song, 2017).

Nicotinamide Riboside A Promising B3 Vitamin for Energy Metabolism and Neuroprotection

Nicotinamide riboside, a trace nutrient in foods, represents a form of vitamin B3 with significant effects on energy metabolism and neuroprotection. It serves as a precursor to NAD+, influencing major signaling processes related to the neurobiology of addiction, suggesting its potential as an anti-addiction intervention. Although clinical studies are limited, the available literature supports the hypothesis that increasing intracellular NAD+ levels through nicotinamide riboside supplementation could offer therapeutic benefits for managing addictive behaviors and enhancing cognitive functions (Braidy et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

6-[4-(2-aminoethyl)phenoxy]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c15-8-7-10-1-4-12(5-2-10)19-13-6-3-11(9-17-13)14(16)18/h1-6,9H,7-8,15H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUZWEHQCOOKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)OC2=NC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1465237.png)

![Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B1465238.png)

![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1465239.png)

![tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate](/img/structure/B1465247.png)

![Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B1465248.png)

![1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1465250.png)